CID 78062016

Description

CID 78062016 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are identified using similar CID nomenclature, with structural details and chromatographic data often provided in research articles (Figure 1 in and Figure 1 in ).

To fully characterize this compound, researchers would typically rely on PubChem entries, which include:

Properties

Molecular Formula |

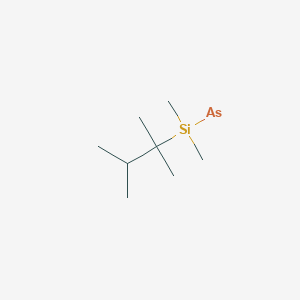

C8H19AsSi |

|---|---|

Molecular Weight |

218.24 g/mol |

InChI |

InChI=1S/C8H19AsSi/c1-7(2)8(3,4)10(5,6)9/h7H,1-6H3 |

InChI Key |

LFGYKNNISHSHQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)[Si](C)(C)[As] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062016 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve functional group modifications, such as halogenation or alkylation, to introduce specific substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as laboratory synthesis but is optimized for large-scale production. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Industrial methods may also incorporate advanced purification techniques like crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

CID 78062016 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, CID 78062016 is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and structure.

Medicine

The compound is investigated for its therapeutic potential. Preliminary studies suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the manufacture of specialty chemicals. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which CID 78062016 exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 78062016 are absent in the provided evidence, a comparative framework can be constructed using analogous compounds and methodologies from the literature. Below is a structured analysis based on similar CIDs and their research contexts:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings from Comparative Analysis

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic structures with methyl branches, which are absent in simpler aromatic compounds like CAS 1761-61-1 .

Synthetic Accessibility : Compounds like CID 57892468 are synthesized via amide coupling with high yields (84%) and purity (99%), whereas oscillatoxins require complex natural product isolation workflows .

Bioactivity Profiles : While CID 57892468 shows cytochrome P450 inhibition and blood-brain barrier (BBB) penetration, oscillatoxins are primarily studied for cytotoxicity .

Methodological Considerations for Comparative Studies

The evidence highlights critical methodologies for comparing CIDs:

- Chromatographic Analysis : GC-MS or LC-MS data (as in ) are essential for verifying compound identity and purity.

- Spectroscopic Validation : NMR and HR-MS (e.g., ’s angular parameters for bond structures) resolve ambiguities in molecular conformation.

- Computational Tools : Log S values and bioavailability scores (e.g., ESOL and SILICOS-IT in ) predict solubility and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.